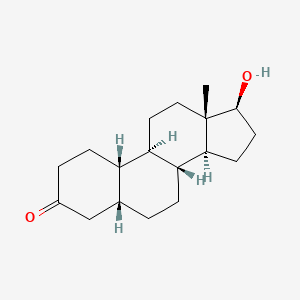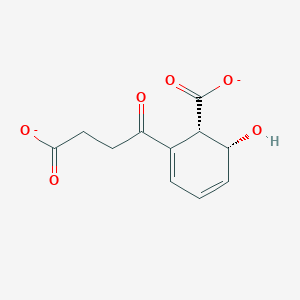
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-) is dicarboxylate anion of (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound has been investigated in various contexts, mainly focusing on its synthesis and chemical properties. For instance, Sirat, Thomas, and Tyrrell (1979) explored the chemistry of a structurally similar compound, methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, highlighting its preparation, dehydration, hydrolysis, acetylation, reduction, epoxidation, and its role in Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979). Similarly, White and Banwell (2016) elaborated on the conversion of a related compound, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, into compounds that incorporate the pentacyclic framework of the alkaloid vindoline, setting the stage for further transformations into clinically significant anticancer agents (White & Banwell, 2016).
Derivative Formation and Structural Analysis
The synthesis and characterization of related cyclohexa-diene derivatives have been extensively studied. For example, Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing detailed analysis through various spectroscopic techniques and single-crystal X-ray diffraction (Sapnakumari et al., 2014). This highlights the compound's role in structural and chemical studies, potentially leading to applications in material science and pharmaceuticals.
Applications in Organic Synthesis
Further research has delved into the compound's utility in organic synthesis. Baker et al. (1984) described the preparation of various dienol ethers and esters from Hagemann's ester, exploring their reactions with electrophiles, which are crucial for constructing complex organic molecules (Baker et al., 1984). This work underscores the compound's significance in synthetic organic chemistry, particularly in the formation of complex molecular architectures.
Potential in Material Science
The compound's derivatives also show potential in material science applications. Ebdon, Flint, and Hodge (1989) discussed the preparation of methyl methacrylate oligomers with terminal functional groups by the ozonolysis of copolymers, hinting at its possible applications in creating novel block copolymers and in reactive processing (Ebdon, Flint, & Hodge, 1989).
Propiedades
Nombre del producto |
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-) |
|---|---|
Fórmula molecular |
C11H10O6-2 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/p-2/t8-,10+/m1/s1 |
Clave InChI |
QJYRAJSESKVEAE-SCZZXKLOSA-L |
SMILES isomérico |
C1=C[C@H]([C@H](C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O |
SMILES canónico |
C1=CC(C(C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)

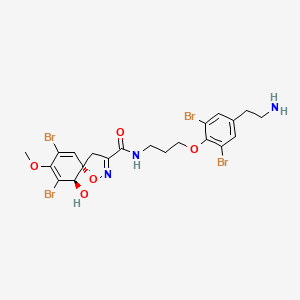
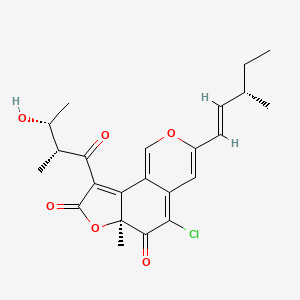
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
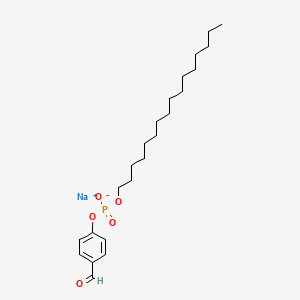

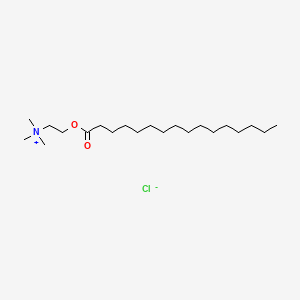
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
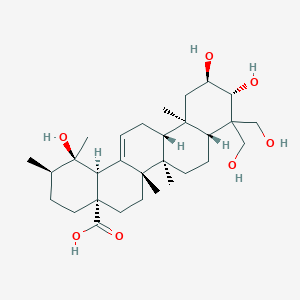
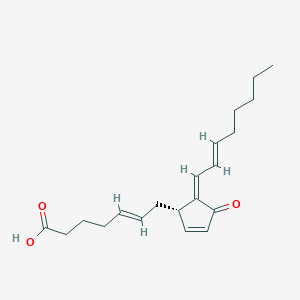
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
